molecular formula C5H3BrN2O3 B8336030 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl bromide

2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl bromide

Cat. No. B8336030
M. Wt: 218.99 g/mol
InChI Key: HYKVQUMKIOZNAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl bromide is a useful research compound. Its molecular formula is C5H3BrN2O3 and its molecular weight is 218.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C5H3BrN2O3

Molecular Weight

218.99 g/mol

IUPAC Name

2,4-dioxo-1H-pyrimidine-6-carbonyl bromide

InChI

InChI=1S/C5H3BrN2O3/c6-4(10)2-1-3(9)8-5(11)7-2/h1H,(H2,7,8,9,11)

InChI Key

HYKVQUMKIOZNAJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=O)NC1=O)C(=O)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a dry 2-necked, round bottomed flask, equipped with a magnetic stirrer and fixed with a separatory funnel, containing 10.07 ml (130 mmol) of thionyl bromide, and a water condenser, is placed 15.61 g (100 mmol) of orotic acid. Addition of the thionyl bromide is completed with heating to about 30° C. over the course of about 130 minutes. When addition of the thionyl bromide is complete the mixture is heated and stirred for an additional hour. The water condenser is then replaced with a distillation side arm condenser and the crude mixture is distilled. The crude distillate in the receiving flask is then fractionally distilled to obtain the acyl bromide, orotoyl bromide. This acyl bromide, 10.95 g (50 mmol), is put into a dry separatory funnel and combined with 100 mL of dry DCM for use in the next step of the reaction.
Quantity
10.07 mL
Type
reactant
Reaction Step One
Quantity
15.61 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

In a dry 2-necked, round bottomed flask, equipped with a magnetic stirrer and fixed with a separatory funnel, containing 10.07 mL (130 mmol) of thionyl bromide, and a water condenser, is placed 15.61 g (100 mmol) of orotic acid. Addition of the thionyl bromide is completed with heating to about 45° C. over the course of about 80 minutes. When addition of the thionyl bromide is complete the mixture is heated and stirred for an additional hour. The water condenser is then replaced with a distillation side arm condenser and the crude mixture is distilled. The crude distillate in the receiving flask is then fractionally distilled to obtain the acyl bromide, 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl bromide (orotoyl bromide). This acyl bromide, 6.57 g (30 mmol), is put into a dry separatory funnel and combined with 25 mL of dry DCM for use in the next step of the reaction.
Quantity
10.07 mL
Type
reactant
Reaction Step One
Quantity
15.61 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.